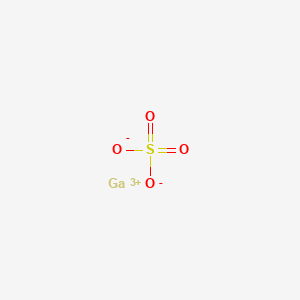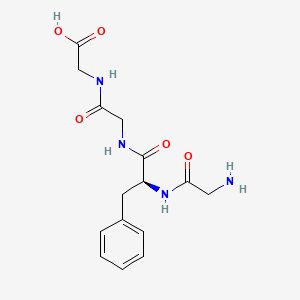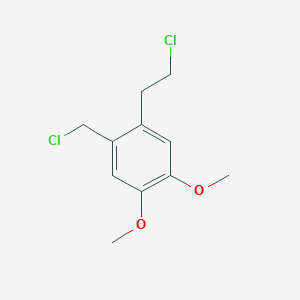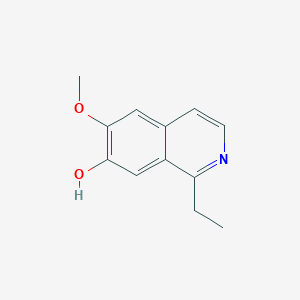![molecular formula C6H13N3O3 B14690603 3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide CAS No. 23873-38-3](/img/structure/B14690603.png)
3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide is a chemical compound with the molecular formula C6H12N2O3 It is known for its unique structure, which includes both amino and hydroxyamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide typically involves the reaction of 3-aminopropanoic acid with hydroxylamine under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The resulting product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3-Amino-3-oxopropyl)dithio]propanamide
- 3-[(3-Amino-3-oxopropyl)disulfanyl]propanamide
- 3,3’-Dithiodipropionamide
Uniqueness
Compared to similar compounds, 3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide is unique due to the presence of both amino and hydroxyamino groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
23873-38-3 |
|---|---|
Fórmula molecular |
C6H13N3O3 |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
3-[(3-amino-3-oxopropyl)-hydroxyamino]propanamide |
InChI |
InChI=1S/C6H13N3O3/c7-5(10)1-3-9(12)4-2-6(8)11/h12H,1-4H2,(H2,7,10)(H2,8,11) |
Clave InChI |
IOUQPTBGHKKSRP-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CCC(=O)N)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


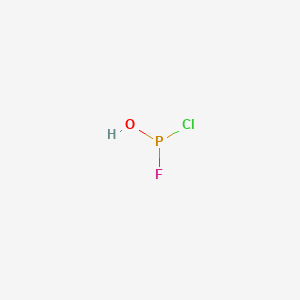
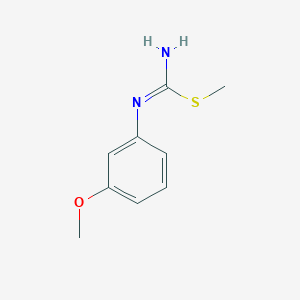
silane](/img/structure/B14690547.png)
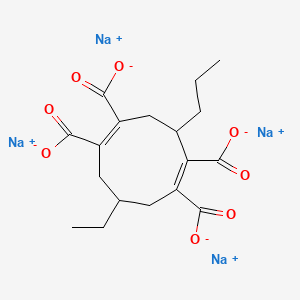
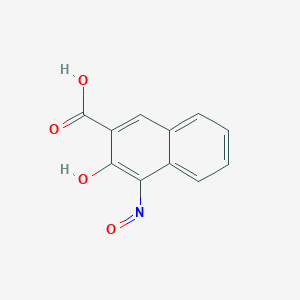
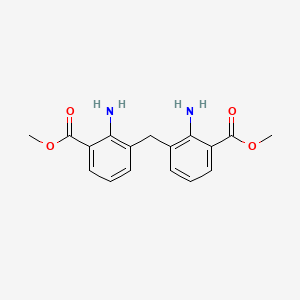
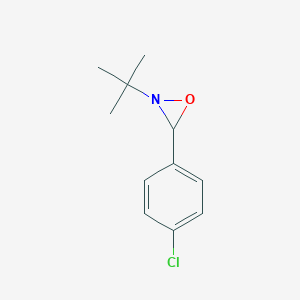
![Benzene, 1,1'-[(phenylmethoxy)methylene]bis-](/img/structure/B14690578.png)
